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A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for managing ion suppression in liquid

chromatography-mass spectrometry (LC-MS) analysis of complex biological matrices. This

guide is designed to provide you with practical, in-depth solutions to common challenges

encountered during your experiments. As Senior Application Scientists, we have structured this

resource to not only offer troubleshooting steps but also to explain the underlying scientific

principles, empowering you to make informed decisions in your method development and daily

analyses.

Troubleshooting Guide: A-Question-and-Answer-
Approach
This section addresses specific problems you might be facing with your LC-MS assays. We've

formatted it as a series of questions and answers to help you quickly identify and resolve your

issues.

Question 1: My analyte signal is unexpectedly low or variable in biological samples compared

to standards in a clean solvent. How can I confirm if ion suppression is the cause?

Answer:
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This is a classic symptom of ion suppression, where components in your biological matrix

interfere with the ionization of your analyte in the mass spectrometer's source, leading to a

reduced signal.[1] To definitively diagnose ion suppression, the post-column infusion

experiment is the gold standard.[2][3] This technique allows you to visualize the regions in your

chromatogram where suppression is occurring.

Here's the conceptual workflow:
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Caption: Post-Column Infusion Experimental Setup.

Experimental Protocol: Post-Column Infusion

Prepare a standard solution of your analyte in a suitable solvent at a concentration that gives

a stable, mid-to-high intensity signal on your mass spectrometer.
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Set up a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10-20

µL/min).

Use a T-union to introduce the analyte solution into the LC eluent stream after the analytical

column but before the mass spectrometer inlet.[4]

Equilibrate the system with the mobile phase until you observe a stable, elevated baseline

for your analyte's signal.

Inject a blank matrix sample (e.g., plasma or urine that does not contain your analyte) that

has been subjected to your usual sample preparation procedure.

Monitor the analyte's signal. Any significant dip in the baseline indicates a region of ion

suppression.[2][4] The timing of the dip corresponds to the retention time of the interfering

matrix components.

A stable baseline after injecting the blank matrix confirms the absence of significant ion

suppression. Conversely, a drop in the signal is a clear indication of ion suppression.[4]

Question 2: I've confirmed ion suppression is occurring. What are my immediate options to

mitigate it without completely redeveloping my sample preparation method?

Answer:

While a robust sample preparation is the ultimate solution, there are several effective strategies

you can implement at the chromatographic and instrument level:

Chromatographic Separation: The goal is to chromatographically separate your analyte from

the co-eluting matrix components that are causing the suppression.

Gradient Modification: Adjust your mobile phase gradient to shift the retention time of your

analyte away from the suppression zone identified in your post-column infusion

experiment.[5]

Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18

to a phenyl-hexyl or biphenyl phase) can alter selectivity and resolve your analyte from

interferences.
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Improve Efficiency with UPLC/UHPLC: Ultra-High Performance Liquid Chromatography

(UPLC/UHPLC) systems use columns with smaller particles, which provide significantly

higher resolution and narrower peaks.[6] This increased peak capacity can often resolve

the analyte from the interfering matrix components, even with the same mobile phases.[7]

[8]

Sample Dilution: A straightforward approach is to dilute your sample extract.[5][9] This

reduces the concentration of both your analyte and the interfering matrix components. While

this can be effective, it may compromise the sensitivity of your assay, especially for analytes

at low concentrations.

Reduce Injection Volume: Similar to dilution, injecting a smaller volume of your sample

extract can lessen the amount of interfering substances introduced into the system.[10]

Optimize MS Source Parameters: While not a solution for the root cause, you can

sometimes lessen the impact of suppression by optimizing the ion source parameters.

Experiment with:

Gas Flows (Nebulizer and Heater): Adjusting these can influence the desolvation process.

[11]

Temperature: Optimizing the source temperature can improve the efficiency of droplet

evaporation.[12]

Spray Voltage: Fine-tuning the electrospray voltage can sometimes improve signal

stability.[13]

Ion Suppression Confirmed

Modify Chromatography Dilute Sample Reduce Injection Volume Optimize MS Source

Suppression Mitigated

Initial Troubleshooting Flowchart.
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Caption: Initial Troubleshooting Flowchart.

Question 3: My attempts to mitigate ion suppression through chromatography have been

insufficient. How do I choose the best sample preparation technique to remove interfering

matrix components?

Answer:

Improving your sample preparation is the most effective way to combat ion suppression.[14]

The choice of technique depends on the nature of your analyte and the complexity of the

matrix. The goal is to selectively remove matrix components like phospholipids and proteins

while efficiently recovering your analyte.[15]
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Technique Principle Pros Cons Best For

Protein

Precipitation

(PPT)

Addition of an

organic solvent

(e.g., acetonitrile)

or an acid (e.g.,

trichloroacetic

acid) to

precipitate

proteins.

Simple, fast, and

inexpensive.

Non-selective;

does not

effectively

remove

phospholipids,

which are a

major source of

ion suppression.

[16]

Initial cleanup for

robust assays

where sensitivity

is not a major

concern.

Liquid-Liquid

Extraction (LLE)

Partitioning of

the analyte

between two

immiscible liquid

phases based on

its solubility.

Can provide a

very clean

extract.

Can be labor-

intensive,

requires larger

volumes of

organic solvents,

and may have

lower analyte

recovery.

Analytes with

distinct solubility

properties

compared to

matrix

components.

Solid-Phase

Extraction (SPE)

Analyte is

retained on a

solid sorbent

while

interferences are

washed away,

followed by

elution of the

analyte.

Highly selective,

can provide very

clean extracts

and concentrate

the analyte.[2]

[17][18]

Requires method

development,

can be more

time-consuming

and expensive

than PPT.

Assays requiring

high sensitivity

and selectivity;

effective removal

of a broad range

of interferences.

Recommendation: For most applications in complex biological matrices, Solid-Phase Extraction

(SPE) offers the best balance of selectivity and analyte recovery, leading to a significant

reduction in ion suppression.[11][12] There are many types of SPE sorbents (e.g., reversed-

phase, normal-phase, ion-exchange, and mixed-mode) that can be tailored to the specific

chemistry of your analyte.

Experimental Protocol: General Solid-Phase Extraction (SPE) Workflow
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Conditioning: The SPE sorbent is treated with a solvent to activate it for analyte retention.

Equilibration: The sorbent is rinsed with a solution similar in composition to the sample matrix

to prepare it for sample loading.

Loading: The pre-treated sample is passed through the SPE cartridge. The analyte and

some matrix components will bind to the sorbent.

Washing: A specific solvent is used to wash away weakly bound matrix interferences while

the analyte of interest remains bound to the sorbent.

Elution: A different solvent is used to disrupt the interaction between the analyte and the

sorbent, eluting the purified analyte for analysis.

Question 4: I am using a stable isotope-labeled internal standard (SIL-IS). Do I still need to

worry about ion suppression?

Answer:

Yes, you do. While a SIL-IS is the best tool to compensate for ion suppression, it does not

eliminate it.[19][20] The underlying assumption is that the SIL-IS will experience the same

degree of ion suppression as the analyte because they have nearly identical physicochemical

properties and co-elute.[21][22] This allows for an accurate analyte-to-internal standard ratio,

which is used for quantification.

However, there are important considerations:

Signal Loss: Even with a SIL-IS, significant ion suppression can reduce the signal of both the

analyte and the internal standard to a point where the sensitivity of the assay is

compromised, potentially falling below the lower limit of quantitation (LLOQ).[14]

Chromatographic Separation of Isotopologues: In some cases, particularly with deuterium-

labeled standards, the SIL-IS can have a slightly different retention time than the native

analyte.[19] If this shift causes one to be in a region of greater ion suppression than the

other, the ratio will be inaccurate.
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Non-linear Suppression: The extent of ion suppression can be concentration-dependent.[19]

If the analyte and SIL-IS are at vastly different concentrations, they may not experience the

same degree of suppression.

Best Practice: The FDA guidance on bioanalytical method validation recommends evaluating

matrix effects even when using a SIL-IS.[23][24][25] The goal should always be to minimize ion

suppression through good sample preparation and chromatography first, and then use a SIL-IS

to correct for any residual, unavoidable matrix effects.

Frequently Asked Questions (FAQs)
What are the most common sources of ion suppression in biological matrices?

The primary culprits are endogenous components present at high concentrations in biological

samples.[5][26] These include:

Phospholipids: Abundant in plasma and serum, these molecules are a major cause of ion

suppression, particularly in positive electrospray ionization (ESI) mode.[14][15]

Salts and Buffers: Non-volatile salts from buffers or the sample itself can crystallize on the

ESI probe, reducing ionization efficiency.[26][27]

Proteins and Peptides: Although often removed by initial sample preparation, residual

proteins and peptides can still cause suppression.[2]

Metabolites and Co-administered Drugs: These can co-elute with the analyte of interest and

compete for ionization.[26]

How can I quantitatively assess the degree of ion suppression?

You can calculate the Matrix Factor (MF).[3] This is a quantitative measure of the impact of the

matrix on your analyte's signal.

Experimental Protocol: Matrix Factor Calculation

Prepare three sets of samples:

Set A: Analyte spiked into a neat (clean) solvent.
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Set B: Blank matrix extract (from at least six different sources) with the analyte spiked in

after extraction.[25]

Set C: Blank matrix with the analyte spiked in before extraction.

Analyze all samples and determine the peak area of the analyte.

Calculate the Matrix Factor (MF):

MF = (Peak Area in Set B) / (Peak Area in Set A)

An MF < 1 indicates ion suppression.

An MF > 1 indicates ion enhancement.

An MF = 1 indicates no matrix effect.

Calculate Recovery:

Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

Calculate Process Efficiency:

Process Efficiency (%) = [(Peak Area in Set C) / (Peak Area in Set A)] * 100

Regulatory agencies like the FDA expect an assessment of matrix effects during method

validation.[23][28]

Is APCI less susceptible to ion suppression than ESI?

Generally, yes. Atmospheric Pressure Chemical Ionization (APCI) is often less prone to ion

suppression than Electrospray Ionization (ESI).[5][10] This is due to their different ionization

mechanisms. ESI relies on the formation of charged droplets and solvent evaporation, which

can be easily disrupted by matrix components.[1] APCI, on the other hand, uses a corona

discharge to ionize the mobile phase, which then transfers charge to the analyte in the gas

phase. This process is generally more robust to the presence of non-volatile matrix

components. If your analyte is amenable to APCI, switching ionization sources can be a viable

strategy.[10]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.fda.gov/files/drugs/published/Bioanalytical-Method-Validation-Guidance-for-Industry.pdf
https://resolvemass.ca/bioanalytical-method-validation/
https://academy.gmp-compliance.org/guidemgr/files/ucm368107.pdf
https://www.chromatographyonline.com/view/ion-suppression-major-concern-mass-spectrometry
https://en.wikipedia.org/wiki/Ion_suppression_(mass_spectrometry)
https://www.providiongroup.com/learn/how-can-i-identify-ion-suppression-in-biological-sample-analysis/
https://en.wikipedia.org/wiki/Ion_suppression_(mass_spectrometry)
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX.
(n.d.). Scribd.
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
(2023, December 8). Chromatography Online.
Volmer, D. A., & Jessome, L. L. (2020, November 12). Ion Suppression: A Major Concern in
Mass Spectrometry. LCGC International.
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for
Research. Journal of Analytical Techniques and Research.
Ion suppression (mass spectrometry). (n.d.). In Wikipedia.
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19).
AMSbiopharma.
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix
Effects. (n.d.). Waters Corporation.
Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry, 49(7),
1041–1044.
Mei, H. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis,
9(24), 1883–1887.
Shaw, P. N., Tan, B., & Hewavitharana, A. K. (2014). Strategies for the Detection and
Elimination of Matrix Effects in Quantitative LC-MS Analysis. Journal of Biomolecular
Techniques, 25(Suppl), S32.
Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7),
1041-4.
Evaluation of multiple solid-phase microextraction as a technique to remove the matrix effect
in packaging analysis for determination of volatile organic compounds. (2003). Journal of
Chromatography A, 999(1-2), 51-60.
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.).
Waters Corporation.
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects
During LC–MS/MS Bioanalysis. (2022, April 15). LCGC International.
How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group.
Dolan, J. W. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography:
Sources and Solutions. LCGC International.
Ion-Suppression & Phospholipid Contamination. (n.d.). Sigma-Aldrich.
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
AMSbiopharma.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS
Bioanalysis. (2012). Journal of Pharmaceutical Analysis, 2(3), 151-160.
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced
Interferences in Bioanalytical Samples. (2022, April 15). LCGC International.
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
Little, J. L. (2014, August 22). Ion Suppression in LC–MS–MS — A Case Study. LCGC
International.
Coping with Matrix Effects Caused by Phospholipids in Biological Samples. (2022,
December 1). American Pharmaceutical Review.
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative
bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of
Chromatography B, 872(1-2), 1-8.
FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.
Furey, A., Lehane, M., & James, K. J. (2009). Solid phase extraction for removal of matrix
effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass
spectrometry. Journal of Chromatography A, 1216(17), 3583-9.
Uncommon Fix for LC–MS Ion Suppression. (2019, June 1). LCGC International.
Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi
AppTec DMPK.
The Role of Internal Standards In Mass Spectrometry. (2025, April 21). SCION Instruments.
Biocompatible Solid Phase Micro Extraction (BioSPME): A Tool to Overcome Matrix Effect for
Multi-Class Compound Methods. (2017, October 26). Bioanalysis Zone.
5.4 Quantitative estimation of matrix effect, recovery and process efficiency. (n.d.). Sisu@UT.
Ion suppression correction and data normalization in metabolomics. (2024, December 5).
Zenodo.
Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA.
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
Ion Pairing in HPLC vs UPLC: Which Is More Effective? (2025, September 19).
AMSbiopharma.
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11).
Outsourced Pharma.
Bioanalytical Method Validation. (n.d.). FDA.
Control of Matrix Effects in Bioanalytical MS–MS Using On-line Multidimensional Solid-
Phase Extraction. (2020, November 12). LCGC International.
Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. (2025, October
6). Waters Blog.
Van De Steene, J. C., & Lambert, W. E. (2008). Comparison of matrix effects in HPLC-
MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. Journal

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of the American Society for Mass Spectrometry, 19(5), 713-22.
UPLC vs HPLC: what is the difference?. (2023, October 11). Alispharm.
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. (2023,
December 8). Chromatography Forum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. providiongroup.com [providiongroup.com]

2. sepscience.com [sepscience.com]

3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC
[pmc.ncbi.nlm.nih.gov]

4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

5. chromatographyonline.com [chromatographyonline.com]

6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]

7. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic
pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? |
Separation Science [sepscience.com]

9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of
liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]

10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]

11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma
[amsbiopharma.com]

12. longdom.org [longdom.org]

13. elementlabsolutions.com [elementlabsolutions.com]

14. chromatographyonline.com [chromatographyonline.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b596149?utm_src=pdf-custom-synthesis
https://www.providiongroup.com/learn/how-can-i-identify-ion-suppression-in-biological-sample-analysis/
https://www.sepscience.com/sample-prep-solutions-7-ion-suppression-in-biological-sample-analysis-you-may-or-may-not-see-it-but-its-there-6905
https://pmc.ncbi.nlm.nih.gov/articles/PMC11352789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11352789/
https://alfresco-static-files.s3.amazonaws.com/alfresco_images/pharma/2014/08/22/1540f56b-a83b-4870-9c68-e84f34096324/article-9103.pdf
https://www.chromatographyonline.com/view/ion-suppression-major-concern-mass-spectrometry
https://www.alispharm.com/articles/uplc-vs-hplc-what-is-the-difference/
https://pubmed.ncbi.nlm.nih.gov/18343682/
https://pubmed.ncbi.nlm.nih.gov/18343682/
https://www.sepscience.com/comparing-hplc-and-uplc-which-analytical-technique-is-right-for-your-lab-8286
https://www.sepscience.com/comparing-hplc-and-uplc-which-analytical-technique-is-right-for-your-lab-8286
https://sisu.ut.ee/lcms_method_validation/54-quantitative-estimation-matrix-effect-recovery-process-efficiency/
https://sisu.ut.ee/lcms_method_validation/54-quantitative-estimation-matrix-effect-recovery-process-efficiency/
https://en.wikipedia.org/wiki/Ion_suppression_(mass_spectrometry)
https://amsbiopharma.com/lc-ms-ms-sensitivity/
https://amsbiopharma.com/lc-ms-ms-sensitivity/
https://www.longdom.org/open-access/matrix-effects-and-ion-suppression-in-lcms-essential-strategies-for-research-1100713.html
https://www.elementlabsolutions.com/uk/chromatography-blog/post/10-tips-for-electrospray-ionisation-lc-ms
https://www.chromatographyonline.com/view/innovations-and-strategies-of-sample-preparation-techniques-to-reduce-matrix-effects-during-lc-ms-ms-bioanalysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS
Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

16. chromatographyonline.com [chromatographyonline.com]

17. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by
liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

18. waters.com [waters.com]

19. waters.com [waters.com]

20. scispace.com [scispace.com]

21. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK
[dmpkservice.wuxiapptec.com]

22. The Role of Internal Standards In Mass Spectrometry | SCION Instruments
[scioninstruments.com]

23. resolvemass.ca [resolvemass.ca]

24. pharmacompass.com [pharmacompass.com]

25. fda.gov [fda.gov]

26. ovid.com [ovid.com]

27. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

28. academy.gmp-compliance.org [academy.gmp-compliance.org]

To cite this document: BenchChem. [Technical Support Center: Managing Ion Suppression in
Complex Biological Matrices]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b596149#managing-ion-suppression-in-complex-
biological-matrices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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